1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

Overview

Description

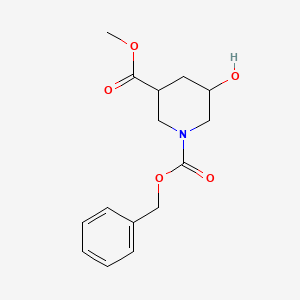

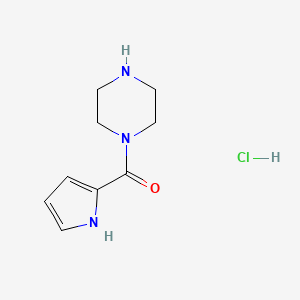

“1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C15H19NO5 . It is also known as "Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carboxylate groups attached to the ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.32 g/mol . The predicted boiling point is 436.1±45.0 °C, and the predicted density is 1.272±0.06 g/cm3 . The predicted pKa value is 14.31±0.40 .Scientific Research Applications

Electronic Effects of Carbohydrate Protecting Groups

A study by Heuckendorff, Pedersen, and Bols (2010) explored the electronic effects of common carbohydrate protecting groups, including benzyl, in hydroxypiperidines. This research is relevant to glycosylation chemistry and provides insights into the stabilization of positive charge on the ring heteroatom, which is crucial for understanding the behavior of such compounds in biochemical reactions (Heuckendorff, Pedersen, & Bols, 2010).

NMR Spectroscopy Applications

Cannon and Milne (1976) demonstrated the superiority of NMR spectroscopy over IR techniques in assigning structures to compounds involving ring contraction-expansion systems, like those related to hydroxypiperidines. This study highlights the importance of NMR in understanding the structural aspects of these compounds (Cannon & Milne, 1976).

Asymmetric Benzylation

Research by Wang, Zhao, Xue, and Chen (2018) focused on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a process useful for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone. This study contributes to the field of chiral synthesis and the development of new pharmaceutical compounds (Wang, Zhao, Xue, & Chen, 2018).

Enantioselective Preparation and Hydroboration

Oppolzer and Bochet (1995) investigated the enantioselective preparation and hydroboration of cyclic enamides, leading to the synthesis of trans-2-alkyl-1-benzyl-5-hydroxypiperidines. This research is significant for the synthesis of complex organic molecules with specific stereochemistry (Oppolzer & Bochet, 1995).

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis ofMuscarinic M3 selective antagonists and Rho kinase inhibitors . These targets play crucial roles in various physiological processes, including smooth muscle contraction and cellular proliferation.

Mode of Action

hydrogen bonding and hydrophobic interactions . These interactions can lead to conformational changes in the target proteins, altering their function .

Biochemical Pathways

As a potential muscarinic m3 antagonist and rho kinase inhibitor, it could impact pathways related tosmooth muscle contraction , cellular proliferation , and vasodilation .

Pharmacokinetics

The compound is predicted to havehigh gastrointestinal absorption and is not a substrate for P-glycoprotein , which could enhance its bioavailability . It is also predicted to be non-permeant to the blood-brain barrier .

Result of Action

Based on its potential targets, it may lead torelaxation of smooth muscles , inhibition of cellular proliferation , and vasodilation .

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGZOMIRLZGSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678074 | |

| Record name | 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-45-9 | |

| Record name | 3-Methyl 1-(phenylmethyl) 5-hydroxy-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1421605.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)

![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)

![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)

![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)

![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)